N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(3-hydroxypropyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(3-hydroxypropyl)-4-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a fluorenylideneamino group, a hydroxypropyl group, and a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(3-hydroxypropyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the fluorenylideneamino group, the attachment of the hydroxypropyl groups, and the incorporation of the methylbenzenesulfonamide moiety. Common reagents used in these reactions include fluorenone, hydroxypropylamine, and methylbenzenesulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(3-hydroxypropyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, fluorenyl derivatives, and substituted hydroxypropyl compounds.
Scientific Research Applications
N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(3-hydroxypropyl)-4-methylbenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(3-hydroxypropyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The fluorenylideneamino group may interact with enzymes or receptors, modulating their activity. The hydroxypropyl groups can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorenylidene derivatives, hydroxypropyl-substituted sulfonamides, and methylbenzenesulfonamide analogs. Examples include:
- N-(fluorenylideneamino)oxypropylbenzenesulfonamide
- N-(hydroxypropyl)-4-methylbenzenesulfonamide
Uniqueness
N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(3-hydroxypropyl)-4-methylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-19-11-13-21(14-12-19)34(31,32)28(15-6-16-29)17-20(30)18-33-27-26-24-9-4-2-7-22(24)23-8-3-5-10-25(23)26/h2-5,7-14,20,29-30H,6,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIYZBXJEQCEIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCO)CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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